![molecular formula C17H17F3N4O B2464723 (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1269371-51-8](/img/structure/B2464723.png)
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Description
Synthesis Analysis
This compound has been synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These molecules were evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed novel compounds related to the specified chemical, investigating their synthesis and potential biological activities. For instance, novel triazole analogues of piperazine have been synthesized, showing significant antibacterial activity against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae, suggesting potential applications in developing antibacterial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Pharmacological Evaluation
In the realm of pharmacology, specific derivatives have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing an analgesic effect in models of mechanical hyperalgesia in guinea pigs and rats. This highlights their potential for treating pain, underlining the importance of such compounds in developing new analgesics (Naoki Tsuno et al., 2017).
Method Development for Quantification
A quantification method has been developed for a novel T-type calcium channel blocker, demonstrating its application as a nociceptive and inflammatory pain reliever, as well as an analgesic in a rat neuropathic pain model. This method, compliant with FDA regulations, underscores the role of analytical chemistry in supporting pharmacological research and development (K. Noh et al., 2011).
properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c1-12-2-7-15(22-21-12)23-8-10-24(11-9-23)16(25)13-3-5-14(6-4-13)17(18,19)20/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIKNQGQEIHXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone |
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